molecular formula C23H20N2O4 B15083169 3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767335-87-5

3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B15083169
CAS No.: 767335-87-5
M. Wt: 388.4 g/mol
InChI Key: ZHLKXYJDRJAGDF-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves the reaction of 4-methylbenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 3-phenyl-4-methoxybenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development .

Properties

CAS No.

767335-87-5

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[3-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O4/c1-16-6-8-18(9-7-16)22(26)25-24-15-17-4-3-5-21(14-17)29-23(27)19-10-12-20(28-2)13-11-19/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

ZHLKXYJDRJAGDF-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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